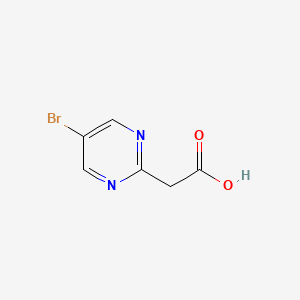
(5-Bromopyrimidin-2-yl)acetic acid
Vue d'ensemble
Description
“(5-Bromopyrimidin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1134327-93-7 . It has a molecular weight of 217.02 and its linear formula is C6H5BrN2O2 .
Synthesis Analysis
A preparation method of 5 Bromopyrimidine compound has been disclosed . The method involves using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, reduction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H5BrN2O2 .Chemical Reactions Analysis
5-Bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a boiling point of 349°C at 760 mmHg . The storage temperature is recommended to be under -20°C in a sealed and dry environment .Applications De Recherche Scientifique
1. Cancer Treatment and Management
The fluoropyrimidine S-1, which includes a mixture of a 5-fluorouracil (5-FU) prodrug, shows promising results in increasing the therapeutic index of 5-FU administered orally. It's used in advanced malignancies, demonstrating anticancer activity and modulating 5-FU clearance significantly (Chu et al., 2004).
2. Environmental and Occupational Health
Exposure to phenoxyherbicides, such as (2,4,5-trichlorophenoxy)acetic acid, has been widely studied for its potential link to soft tissue sarcoma. While some studies have suggested a possible association, the need for further research to establish a clear relationship remains (Smith et al., 1984).
3. Diagnostic and Screening Techniques
The use of acetic acid in various diagnostic and screening techniques is notable. For instance, it's used in visual inspection of the cervix after application for cervical cancer screening, highlighting the potential of smartphone-based diagnosis in low-resource settings (Catarino et al., 2015). Similarly, acetic acid instillation is utilized to enhance detection of remnant islands of columnar epithelium after endoscopic treatment of Barrett's esophagus, proving to be safe, rapid, and inexpensive (Guelrud & Herrera, 1998).
4. Investigation into Chemical Exposure and Toxicity
The metabolization of pirimicarb, an insecticide, results in major metabolites detectable in human urine, such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, indicating the body's substantial demethylation capacity and offering parameters for biological monitoring of exposure (Hardt et al., 1999).
Safety and Hazards
The safety information for “(5-Bromopyrimidin-2-yl)acetic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
2-(5-bromopyrimidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTSLZVLSPVCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672087 | |
| Record name | (5-Bromopyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-93-7 | |
| Record name | (5-Bromopyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


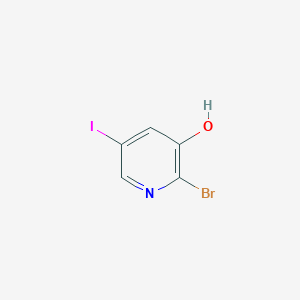
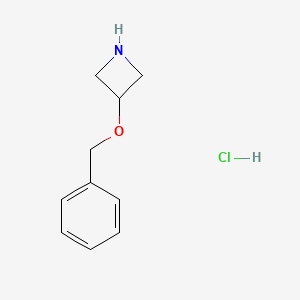
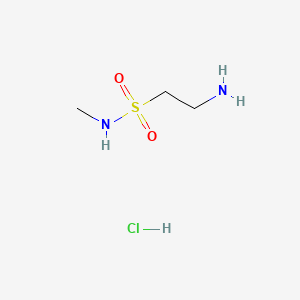


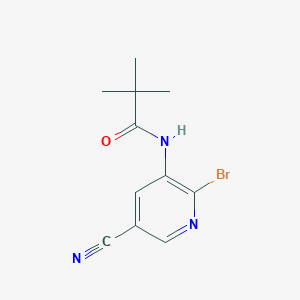
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)
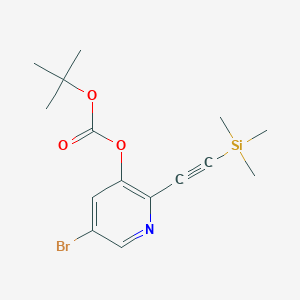
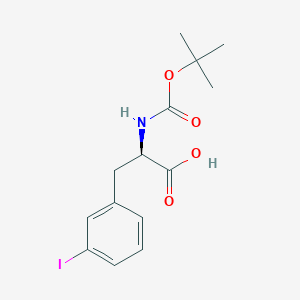
![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)
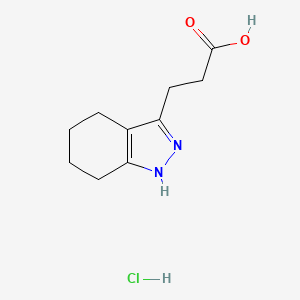
![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
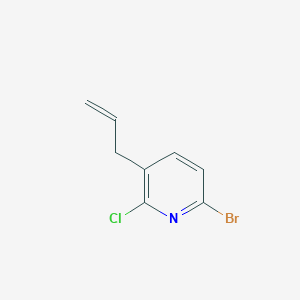
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)
